N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride
Description
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is a quaternary ammonium salt characterized by a 2,6-diethylphenyl ester backbone and a diethylaminoacetate functional group. Its molecular formula is C₁₆H₂₅NO₂·HCl, with a structure defined by the SMILES notation: CCC1=C(C(=CC=C1)CC)OC(=O)CN(CC)CC.Cl . Key structural features include:
- A 2,6-diethylphenyl aromatic ring, which enhances lipophilicity.
- A diethylamino group attached to the glycine moiety, contributing to its cationic nature.
- A hydrochloride salt formulation, improving solubility in polar solvents.
The compound’s InChIKey (WTUFKBUMQSQDLL-UHFFFAOYSA-N) and ChemSpider ID (CID 16395) confirm its unique identity .
Properties
CAS No. |
2085-84-9 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
[2-(2,6-diethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-13-10-9-11-14(6-2)16(13)19-15(18)12-17(7-3)8-4;/h9-11H,5-8,12H2,1-4H3;1H |
InChI Key |
YKNMXOHKJYAJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)OC(=O)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethatyl Ethyl (N-Chloroacetyl-N-(2,6-Diethylphenyl)glycine Ethyl Ester)
Molecular Formula: C₁₆H₂₂ClNO₃ Key Features:
- Contains a chloroacetyl group instead of the diethylamino group in the target compound.
- Shares the 2,6-diethylphenyl aromatic ring but substitutes the glycine ester with a chloroacetyl-glycine ethyl ester.
Physical Properties : - Melting Point (MP): 50°C .
- Molecular Weight (MW): 311.84 g/mol . Comparison: The chloroacetyl group in Diethatyl ethyl increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the diethylamino group in the target compound. This structural difference likely influences bioactivity, with Diethatyl ethyl historically used as a herbicide .
2,2-Dichloro-N-(2,6-Dimethylphenyl)acetamide
Molecular Formula: C₁₁H₁₃Cl₂NO Key Features:
- Features a 2,6-dimethylphenyl ring (vs. diethyl in the target compound).
- Contains a dichloroacetamide group instead of a glycine ester. The dichloroacetamide moiety introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the target compound’s diethylamino group .
1H-Isoindole-5-carbothioic Acid Ester Derivatives
Example Compound: 1H-Isoindole-5-carbothioic acid, 2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-, S-[(4-chlorophenyl)methyl] ester Molecular Formula: C₂₅H₂₄ClNO₃S Key Features:
- Complex isoindole backbone with a 2,6-diethylphenyl substituent.
- Thioester linkage and 4-chlorobenzyl group.
Physical Properties : - Predicted Boiling Point: 627.4±65.0°C
- Density: 1.323±0.06 g/cm³ .
Comparison :
The thioester and isoindole moieties introduce distinct electronic and steric properties, likely reducing water solubility compared to the glycine ester in the target compound. The 4-chlorobenzyl group may enhance binding affinity in biological systems .
2,6-Dimethoxyaniline Hydrochloride
Molecular Formula: C₈H₁₂ClNO₂ Key Features:
- Methoxy groups at the 2,6-positions (vs. ethyl in the target compound).
- Primary amine hydrochloride salt. The absence of a glycine ester limits direct functional comparability but highlights the role of substituent bulkiness in pharmacokinetics .
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects: Ethyl groups on the phenyl ring (target compound) enhance lipophilicity compared to methyl () or methoxy () analogs. Diethylamino and chloroacetyl groups dictate reactivity; the former favors cationic interactions, while the latter promotes electrophilic activity .
Salt Formulation : The hydrochloride salt of the target compound improves solubility in polar solvents, a feature absent in neutral analogs like Diethatyl ethyl .
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